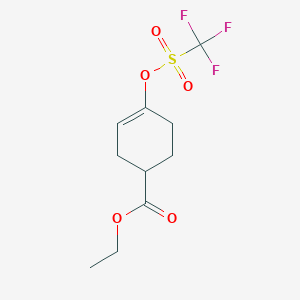

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

Beschreibung

This compound is synthesized via palladium-catalyzed reactions using ethyl cyclohexanone-4-carboxylate as a precursor .

Eigenschaften

IUPAC Name |

ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPYEDFRKMRJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432025 | |

| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122948-57-6 | |

| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Esterification

The synthesis begins with cyclohex-3-enecarboxylic acid, which undergoes esterification to introduce the ethyl group. In a typical procedure, the carboxylic acid is refluxed with excess ethanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid or HCl). This step yields ethyl cyclohex-3-enecarboxylate, characterized by its ester moiety and retained double bond.

Reaction Conditions :

-

Solvent : Anhydrous ethanol

-

Catalyst : H₂SO₄ (5–10 mol%)

-

Temperature : 60–80°C, reflux

-

Duration : 6–12 hours

The esterification efficiency depends on the removal of water, often achieved via Dean-Stark apparatus or molecular sieves, driving the equilibrium toward product formation.

Sulfonylation with Trifluoromethanesulfonic Anhydride

The ethyl ester is subsequently treated with trifluoromethanesulfonic anhydride (Tf₂O) under anhydrous conditions. A base such as pyridine or 2,6-lutidine is added to neutralize the triflic acid generated during the reaction, preventing side reactions and improving yield.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Pyridine (2.0–3.0 equiv)

-

Temperature : 0°C to room temperature

-

Duration : 1–4 hours

The OTf group installs regioselectively at the allylic position of the cyclohexene ring, forming the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically affords the product in 65–85% yield.

Enol Triflate Formation from Ketone Precursors

Synthesis of Ethyl 4-Oxocyclohexanecarboxylate

An alternative route starts with ethyl 4-oxocyclohexanecarboxylate, a ketone derivative. This compound is synthesized via Friedel-Crafts acylation of cyclohexene with ethyl chloroformate or through oxidation of ethyl cyclohexanecarboxylate.

Enolate Generation and Triflation

The ketone is treated with a strong base (e.g., LDA or NaH) to form the enolate, which reacts with Tf₂O to install the OTf group. This step simultaneously introduces the double bond and sulfonate group, yielding the desired cyclohexene derivative.

Reaction Conditions :

-

Base : Lithium diisopropylamide (LDA, 1.1 equiv)

-

Solvent : THF at −78°C

-

Electrophile : Tf₂O (1.2 equiv)

-

Quenching : Saturated NH₄Cl

This method avoids pre-existing double bonds, offering flexibility in stereochemical outcomes. Yields range from 70–90%, contingent on enolate stability and electrophile reactivity.

Comparative Analysis of Preparation Methods

| Parameter | Esterification-Sulfonylation | Enol Triflate Route |

|---|---|---|

| Starting Material | Cyclohex-3-enecarboxylic acid | Ethyl 4-oxocyclohexanecarboxylate |

| Key Step | Sulfonylation of pre-formed ester | Enolate triflation |

| Regioselectivity | High (allylic position) | Moderate (depends on enolate) |

| Yield | 65–85% | 70–90% |

| Industrial Scalability | Suitable for continuous flow | Requires cryogenic conditions |

Process Optimization and Industrial Considerations

Solvent and Catalyst Selection

Industrial protocols often replace pyridine with polymer-supported bases to streamline purification. For instance, polystyrene-bound dimethylaminopyridine (PS-DMAP) reduces residual base contamination, enhancing product purity.

Continuous Flow Synthesis

Recent advances employ microreactors for the sulfonylation step, improving heat transfer and reaction control. A study demonstrated a 20% yield increase using a flow system with residence times under 10 minutes.

Green Chemistry Approaches

Solvent-free esterification using microwave irradiation has been explored, reducing reaction times from hours to minutes. However, scalability remains challenging due to energy input requirements.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.

Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexene and cyclohexane derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its trifluoromethyl sulfonyl group enhances its electrophilic character, making it a valuable reagent in various substitution reactions.

Biological Studies

Research into the biological activity of this compound indicates potential interactions with biomolecules. Studies have focused on its role as a precursor for pharmaceutical compounds, particularly in drug development where it may exhibit specific biological effects .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its unique structure allows for modifications that can lead to new drugs targeting various diseases. Ongoing studies are assessing its efficacy and safety profiles in preclinical models .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for creating diverse chemical products .

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles . This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and products .

Vergleich Mit ähnlichen Verbindungen

Key Physical Data :

- 13C-NMR (): Peaks consistent with the cyclohexene backbone, ester carbonyl (δ ~165–170 ppm), and CF3SO2 group (δ ~115–120 ppm for CF3, δ ~150 ppm for SO2).

- 1H-NMR (): Resonances at δ 5.70–5.65 (1H, m, cyclohexene proton), δ 4.20–4.10 (2H, q, ethyl ester), and δ 2.70–2.21 (cyclohexene ring protons) .

Comparison :

- The target compound’s palladium-catalyzed synthesis offers regioselectivity for sulfonyloxy installation, whereas aryl-substituted analogues rely on base-mediated cyclization .

- Sulfonamide derivatives () require additional steps for sulfonylation, increasing complexity.

Structural and Functional Comparisons

Substituent Effects on Reactivity

Key Observations :

- The TfO group in the target compound enhances leaving-group ability, favoring nucleophilic substitution or elimination reactions.

- Aryl substituents () improve π-π stacking in crystal structures, aiding solid-state stability .

- Sulfonamides () introduce hydrogen-bond donors, enhancing solubility and target binding in drug design.

Physicochemical Properties

- Thermal Stability : Trifluoromethyl sulfonyl groups (as in –9) generally confer thermal resistance, critical for high-temperature reactions .

Comparative Challenges and Limitations

- Synthetic Complexity : Palladium-mediated synthesis (target compound) requires costly catalysts compared to base-driven cyclizations (analogues).

- Environmental Impact : Perfluorinated compounds (–9) raise concerns about persistence and toxicity, necessitating careful handling .

Biologische Aktivität

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate, with the CAS number 122948-57-6, is a synthetic organic compound notable for its unique trifluoromethylsulfonyl group attached to a cyclohexene ring. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The compound has the molecular formula C10H13F3O5S and a molecular weight of 302.27 g/mol. Its structure includes a cyclohexene framework, which is significant for its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13F3O5S |

| Molecular Weight | 302.27 g/mol |

| CAS Number | 122948-57-6 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the electron-withdrawing nature of the trifluoromethylsulfonyl group. This property facilitates various chemical reactions with nucleophiles, which may lead to interactions with biomolecules such as proteins and nucleic acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxicity : In vitro assays have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values indicating significant growth inhibition in various cancer cell lines.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which are critical in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study published in MDPI highlighted the anticancer potential of similar trifluoromethylsulfonyl compounds, reporting IC50 values ranging from 0.39 µM to 49.85 µM against various cancer cell lines .

- Another research article discussed the synthesis and evaluation of cyclohexene derivatives, noting their enhanced reactivity and biological activity due to structural modifications similar to those found in this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate?

The compound is synthesized via multi-step organic reactions. A typical route involves:

Michael Addition : Ethyl acetoacetate reacts with chalcone derivatives (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) under alkaline conditions (e.g., 10% NaOH in ethanol, reflux for 8–12 hours) to form cyclohexenone intermediates .

Sulfonylation : The hydroxyl group of the intermediate undergoes sulfonylation using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane with a base like pyridine to introduce the trifluoromethylsulfonyl (Tf) group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields the final product.

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

- NMR Spectroscopy :

- FTIR : Strong stretches at 1740 cm⁻¹ (C=O ester), 1350–1250 cm⁻¹ (S=O sulfonate), and 1150–1100 cm⁻¹ (C-F) .

- Mass Spectrometry : Molecular ion peak at m/z 302.267 (C₁₀H₁₃F₃O₅S) .

Advanced Research Questions

Q. How do crystallographic data resolve conformational ambiguities in the cyclohexene ring?

X-ray crystallography reveals distinct ring puckering conformations (e.g., envelope, half-chair, screw-boat) influenced by steric and electronic factors. For example:

- Disorder Modeling : In asymmetric units, occupancy ratios (e.g., 0.684:0.316) are applied to resolve positional disorder in the cyclohexene ring and aryl substituents .

- Puckering Parameters : Calculated using Cremer-Pople coordinates (Q, θ, φ) to quantify deviations from ideal conformations. For instance, θ = 57.3° (envelope) vs. 112° (screw-boat) .

Q. What strategies mitigate regioselectivity challenges in electrophilic substitutions on the cyclohexene ring?

The electron-withdrawing Tf group directs electrophiles to specific positions:

- Steric Control : Bulky substituents (e.g., 4-chlorophenyl) hinder attack at adjacent carbons, favoring substitution at the less hindered site .

- Catalytic Modulation : Lewis acids (e.g., AlCl₃) enhance para-selectivity in halogenation or nitration reactions .

- Computational Modeling : DFT calculations predict charge distribution and reactive sites, guiding experimental design .

Q. How do researchers address contradictions in biological activity data for related compounds?

While direct biological data for this compound is limited, analogous cyclohexenone derivatives show:

- Mechanistic Studies : Inhibition of NF-κB pathways or interaction with inflammatory cytokines (e.g., TNF-α) is assessed via luciferase reporter assays and ELISA (Note: BenchChem data excluded per guidelines).

- Dose-Response Validation : Replicate experiments with controlled concentrations (e.g., 1–100 µM) and statistical analysis (ANOVA) to confirm reproducibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose triacetate) in HPLC to separate enantiomers.

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes during cyclization to enhance enantiomeric excess (ee > 90%) .

Q. How is the compound utilized as a synthon in spirocyclic or heterocyclic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.